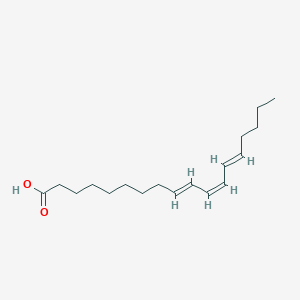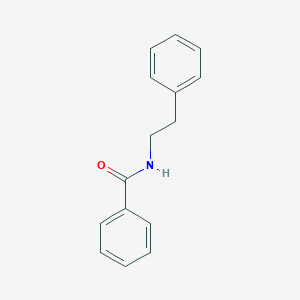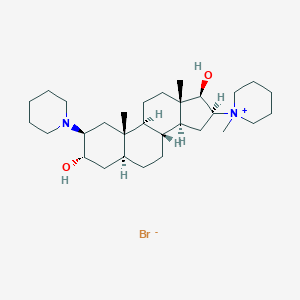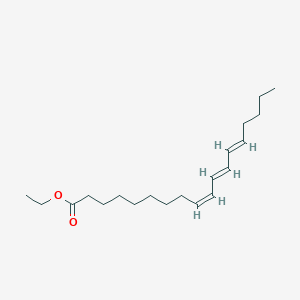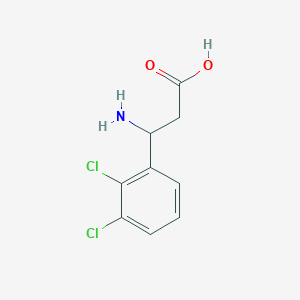
17alfa-Hydroxypregnenolone
Descripción general
Descripción
17alpha-Hydroxypregnenolone is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This hydroxylation step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . Peak levels of 17alpha-Hydroxypregnenolone are reached in humans at the end of puberty and then decline. High levels are also achieved during pregnancy . It is known to act as a neuromodulator in the central nervous system and is considered a prohormone in the formation of dehydroepiandrosterone (DHEA), which is itself a prohormone of the sex steroids .
Aplicaciones Científicas De Investigación
17alpha-Hydroxypregnenolone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid hormones.
Biology: It serves as a neuromodulator and is involved in the regulation of locomotion.
Medicine: It is used in the diagnosis of congenital adrenal hyperplasia and other endocrine disorders.
Industry: It is used in the production of steroid-based pharmaceuticals and as a reference material in analytical chemistry
Mecanismo De Acción
Target of Action
17alpha-Hydroxypregnenolone, also known as 17-Hydroxypregnenolone, is a pregnane (C21) steroid . The primary targets of this compound are the adrenal and gonads where it is metabolized . The mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) present in these organs plays a crucial role in its metabolism .
Mode of Action
The mode of action of 17alpha-Hydroxypregnenolone involves the hydroxylation of pregnenolone at the C17alpha position . This step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) . The increased pituitary release of adrenocorticotropic hormone (ACTH) drives the increased production of steroid intermediates .
Biochemical Pathways
17alpha-Hydroxypregnenolone is an intermediary in the Delta 5 pathway that leads from pregnenolone to dehydroepiandrosterone (DHEA) . It is converted to 17alpha-hydroxyprogesterone, a prohormone for glucocorticosteroids and androstenedione, through the activity of 3alpha-hydroxysteroid dehydrogenase .
Pharmacokinetics
The pharmacokinetics of 17alpha-Hydroxypregnenolone involve its metabolism in the adrenal glands and gonads . The compound’s bioavailability is influenced by the activity of the enzyme 3beta-hydroxysteroid dehydrogenase (3beta-HSD), which allows the formation of 17-hydroxyprogesterone (17-OHPG) from 17-hydroxypregnenolone .
Result of Action
As a result of its action, 17alpha-Hydroxypregnenolone acts as a precursor for cortisol and sex steroids . It is also a known neuromodulator, specifically known to modulate locomotion .
Action Environment
The action of 17alpha-Hydroxypregnenolone is influenced by various environmental factors. For instance, its levels peak in humans at the end of puberty and then decline . High levels are also achieved during pregnancy . The enzyme activity involved in its metabolism can also be affected by various factors, impacting the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
The biochemical reactions involving 17alpha-Hydroxypregnenolone are mediated by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) present in the adrenal and gonads . This enzyme performs the hydroxylation of pregnenolone at the C17α position to form 17alpha-Hydroxypregnenolone . The compound then serves as a prohormone in the formation of DHEA through the enzyme 17,20 lyase .
Cellular Effects
17alpha-Hydroxypregnenolone influences various cellular processes. It is known to modulate locomotion in the central nervous system . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these interactions are complex and depend on various factors.
Molecular Mechanism
At the molecular level, 17alpha-Hydroxypregnenolone exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to DHEA through the action of the enzyme 17,20 lyase, a process that influences the levels of sex steroids in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17alpha-Hydroxypregnenolone can change over time. For instance, peak levels of this compound are reached in humans at the end of puberty and then decline . High levels are also achieved during pregnancy .
Metabolic Pathways
17alpha-Hydroxypregnenolone is involved in the Δ5 pathway that leads from pregnenolone to DHEA . It interacts with enzymes like CYP17A1 and 17,20 lyase in this metabolic pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 17alpha-Hydroxypregnenolone is synthesized from pregnenolone through hydroxylation at the C17alpha position. This reaction is catalyzed by the enzyme 17alpha-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .
Industrial Production Methods: Industrial production of 17alpha-Hydroxypregnenolone typically involves microbial transformation processes using specific strains of bacteria or fungi that express the enzyme 17alpha-hydroxylase. These microorganisms are cultured under controlled conditions to optimize the yield of the desired product .
Types of Reactions:
Oxidation: 17alpha-Hydroxypregnenolone can undergo oxidation to form 17alpha-hydroxyprogesterone.
Reduction: It can be reduced to form pregnenolone.
Substitution: Various substitution reactions can occur at the hydroxyl group at the C17alpha position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 17alpha-Hydroxyprogesterone.
Reduction: Pregnenolone.
Substitution: Various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
Pregnenolone: A precursor to 17alpha-Hydroxypregnenolone, involved in the synthesis of various steroid hormones.
17alpha-Hydroxyprogesterone: An oxidation product of 17alpha-Hydroxypregnenolone, involved in the synthesis of glucocorticosteroids and androstenedione.
Dehydroepiandrosterone (DHEA): A downstream product of 17alpha-Hydroxypregnenolone, serving as a precursor to sex steroids
Uniqueness: 17alpha-Hydroxypregnenolone is unique in its dual role as both a prohormone and a neuromodulator. Its ability to be converted into multiple steroid hormones and its involvement in neurological functions distinguish it from other similar compounds .
Propiedades
Número CAS |
387-79-1 |
|---|---|
Fórmula molecular |
C21H32O3 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-[(10R,13S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15?,16?,17?,18?,19-,20-,21-/m0/s1 |
Clave InChI |
JERGUCIJOXJXHF-ZYJWKOIDSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
SMILES isomérico |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
melting_point |
266 - 271 °C |
Key on ui other cas no. |
387-79-1 |
Descripción física |
Solid |
Sinónimos |
17 alpha Hydroxypregnenolone 17 alpha-Hydroxypregnenolone 17 Hydroxypregnenolone 17-alpha-Hydroxypregnenolone 17-Hydroxypregnenolone 17-Hydroxypregnenolone, (3alpha)-Isomer 17-Hydroxypregnenolone, (3beta,13alpha)-Isomer 17-Hydroxypregnenolone, (3beta,13alpha,17alpha)-Isomer 17-Hydroxypregnenolone, (3beta,17alpha)-Isomer 17alpha Hydroxypregnenolone 17alpha-Hydroxypregnenolone Hydroxypregnenolone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


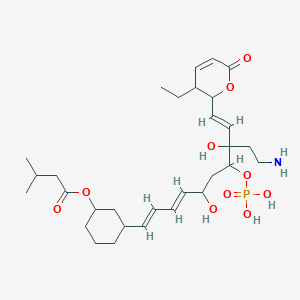
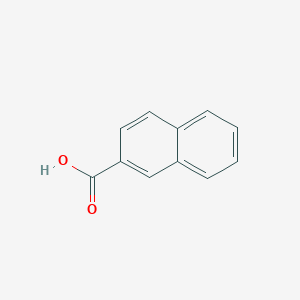
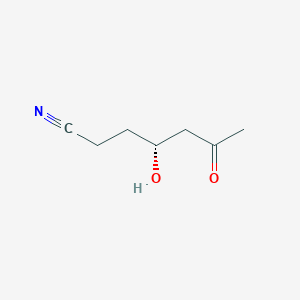
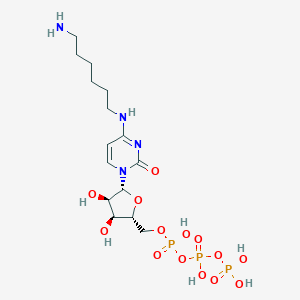
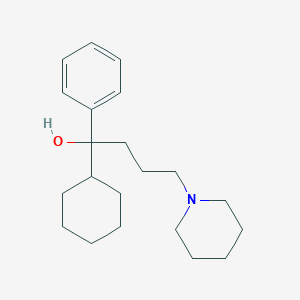
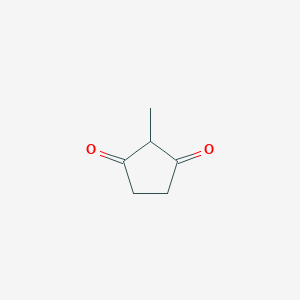

dimethyl-](/img/structure/B45161.png)
